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Compound of Interest

Compound Name: UCB-35440

Cat. No.: B1683355

Target Identification and Validation:

The primary target of the radioligand [11C]JUCB-J has been identified as the Synaptic Vesicle
Glycoprotein 2A (SV2A). This protein is a crucial component of the synaptic vesicle machinery
in the brain and is considered a marker of synaptic density.

Validation Studies: Validation of SV2A as the target for [11C]JUCB-J was conducted through
several experimental approaches:

» Blocking Studies: Pre-treatment of animal models with levetiracetam, a known SV2A ligand,
demonstrated a dose-dependent reduction in [11CJUCB-J binding in the brain.[1] This
competitive binding confirmed that [11C]JUCB-J engages the same target as levetiracetam.

» Kinetic Modeling: In vivo positron emission tomography (PET) imaging studies in both mice
and humans have been performed to characterize the binding kinetics of [11CJUCB-J.[1][2]
These studies have shown that the kinetics are best described by a reversible one-tissue
compartment model, which is consistent with specific binding to a target like SV2A.[2]

» High Affinity and Specificity: [11CJUCB-J has been demonstrated to have high affinity and
specificity for SV2A, making it a suitable tool for in vivo imaging of synaptic density in
neurological and neurodegenerative diseases.[1][2]

Quantitative Data Summary:
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Parameter Value Species Reference
Parent fraction at 15

o 225+ 4.2% Mouse [1]
min p.i.
Comparability of
1TCM and 2TCM for r=0.999, p < 0.0001 Mouse [1]
VT (IDIF)
MMSE score for

227 Human [2]

human subjects

Experimental Protocols:

[11CJUCB-J PET Imaging in Mice:

» Radiotracer: [11C]JUCB-J was administered.

Animal Models: Studies were conducted in mice.

o Blocking Agent: Levetiracetam was used to confirm target engagement.

e Imaging: Dynamic PET scans of 60-minute duration were performed.

» Data Analysis: An image-derived input function (IDIF) was used for kinetic modeling. One-
and two-tissue compartmental models (1 TCM and 2TCM) were evaluated to estimate the

total volume of distribution (VT).[1]

[11CJUCB-J PET Imaging in Humans:

(AD).

Radiotracer: [11C]JUCB-J was administered.

Subjects: The study included healthy controls (HCs) and patients with Alzheimer's disease

Imaging: Two 60-minute dynamic PET scans were performed with a 28-day interval.

Data Analysis: Arterial sampling was conducted, and various parametric quantitative

methods were evaluated for their accuracy and test-retest repeatability.[2]
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Signaling Pathway and Experimental Workflow Diagrams:

Target Identification Workflow
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Caption: Workflow for the identification and validation of SV2A as the target for [11CJUCB-J.

Exemplar Compound 2: UCB0599 (An a-Synuclein
Misfolding Inhibitor)

Target Identification and Validation:

UCB0599 is a small-molecule inhibitor designed to target the misfolding of a-synuclein (ASYN).
The aggregation of misfolded a-synuclein is a key pathological hallmark of Parkinson's disease
(PD) and other synucleinopathies.

Validation Studies: The primary validation for UCB0599's mechanism of action comes from its
progression into clinical trials for Parkinson's disease, a disease directly caused by a-synuclein
pathology.

e Clinical Trials: Phase 1/1b studies have been conducted in healthy participants and
individuals with Parkinson's disease to evaluate the safety, tolerability, and pharmacokinetics
of UCB0599.[3] The progression to human trials implies a body of preclinical data supporting
its proposed mechanism of inhibiting a-synuclein misfolding.

Quantitative Data Summary:
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Parameter UCBO0599 Dose Value Population Reference
Healthy
AUC (GeoMean) 90 mg 3225 hng/mL o [3]
Participants
Healthy
AUC (GeoMean) 450 mg 17,040 hng/mL o [3]
Participants
Cmax Healthy
90 mg 374 ng/mL o [3]
(GeoMean) Participants
Cmax Healthy
450 mg 1806 ng/mL . [3]
(GeoMean) Participants
Healthy
tmax (range) 90-450 mg 1.5- 2.0 hours o [3]
Participants
Elimination Half-
] Healthy
life (GeoMean 90-450 mg 10.6 - 13.0 hours [3]

range)

Participants

Experimental Protocols:

Phase 1/1b Clinical Study (UP0030):

o Study Design: A two-part Phase 1 study to evaluate safety, tolerability, pharmacokinetics
(PK), and the effect of food and itraconazole (ITZ) on UCB0599.

o Population: Healthy participants, including older individuals, and participants with Parkinson's

disease.

» Dosing: Single ascending doses (SADs) ranging from 90 mg to 450 mg were explored.

o Pharmacokinetic Analysis: Blood samples were collected to determine key PK parameters

such as AUC (Area Under the Curve), Cmax (maximum concentration), tmax (time to

maximum concentration), and elimination half-life. Cerebrospinal fluid (CSF) was also

analyzed to assess brain penetration.[3]

Signaling Pathway and Experimental Workflow Diagrams:
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[UCBOSQQ Mechanism of Action\
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Caption: Proposed mechanism of action for UCB0599 in inhibiting a-synuclein aggregation.

In conclusion, while information on "UCB-35440" is not publicly available, the examples of
UCB-J and UCB0599 demonstrate a robust framework for target identification and validation
within UCB's pipeline. This includes a combination of in vitro and in vivo studies, preclinical and
clinical research, and the use of advanced techniques like PET imaging to confirm target
engagement and understand the pharmacokinetic and pharmacodynamic properties of their

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Exemplar Compound 1: UCB-J (A PET Ligand for
SV2A)]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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